5-Benzyl-1,3,4-oxadiazol-2-amine
概要
説明
5-Benzyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is part of the 1,3,4-oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of 5-Benzyl-1,3,4-oxadiazol-2-amine typically involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3). The product is then basified with potassium hydroxide to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
化学反応の分析
5-Benzyl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can be acylated with acid chlorides to form acylated derivatives.
Cyclization Reactions: Acetamides derived from this compound can be cyclized with ammonium thiocyanate to form thiazolidinones.
Coupling Reactions: The compound can be coupled with other heterocycles, such as mercaptothiazoles, to form complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride, potassium hydroxide, acid chlorides, and ammonium thiocyanate. The major products formed from these reactions are acylated derivatives, thiazolidinones, and coupled heterocyclic compounds .
科学的研究の応用
5-Benzyl-1,3,4-oxadiazol-2-amine has a wide range of scientific research applications:
作用機序
The mechanism of action of 5-Benzyl-1,3,4-oxadiazol-2-amine involves its interaction with nucleic acids, enzymes, and proteins. The compound can inhibit the activity of enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are involved in DNA synthesis and cell proliferation . This inhibition leads to the prevention of cancer cell growth and proliferation .
類似化合物との比較
5-Benzyl-1,3,4-oxadiazol-2-amine can be compared with other 1,3,4-oxadiazole derivatives, such as:
5-(4-Bromobenzyl)-1,3,4-oxadiazol-2-amine: Similar in structure but contains a bromine atom, which may alter its biological activity.
5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine: Contains a nitro group, which can significantly change its reactivity and applications.
Raltegravir: An antiretroviral drug containing the 1,3,4-oxadiazole core, used in the treatment of HIV.
Zibotentan: An anticancer agent with a 1,3,4-oxadiazole core, used in the treatment of prostate cancer.
The uniqueness of this compound lies in its benzyl group, which can influence its interaction with biological targets and its overall pharmacological profile.
生物活性
5-Benzyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory properties.
Anticancer Properties
This compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of oxadiazoles can exhibit pro-apoptotic activity by inhibiting Bcl-2 proteins in cancer cells. For instance, a related study demonstrated that certain oxadiazole derivatives showed IC50 values in the low micromolar range against Bcl-2 positive human cancer cell lines .
Table 1: Anticancer Activity of Oxadiazole Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
5-Benzyl-Oxadiazole | MDA-MB-231 (Breast) | 0.52 |
HeLa (Cervical) | 0.88 |
This suggests that compounds containing the oxadiazole moiety may selectively target cancer cells while sparing normal cells.
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Various studies have documented the broad-spectrum antimicrobial activity of oxadiazole derivatives against bacteria and fungi. For example, compounds with the oxadiazole scaffold have shown significant activity against Mycobacterium bovis and other pathogens .
Table 2: Antimicrobial Activity Against Various Strains
Compound | Microorganism | MIC (µg/mL) |
---|---|---|
5-Benzyl-Oxadiazole | Clostridium difficile | 0.003–0.03 |
Neisseria gonorrhoeae | 0.03–0.125 |
These findings indicate that this compound could serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
Research has identified that this compound and its derivatives can act as inhibitors of key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's .
Table 3: Enzyme Inhibition Activity
Compound | Enzyme Target | IC50 (μM) |
---|---|---|
5-Benzyl-Oxadiazole | AChE | 15 |
BChE | 20 |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding or π-stacking interactions with target proteins, enhancing binding affinity and specificity . Additionally, structural modifications may influence the compound's reactivity and biological profile.
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of various oxadiazole derivatives in vitro against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited enhanced anticancer activity compared to those with electron-donating groups .
- Antimicrobial Activity : Another research effort focused on synthesizing a series of oxadiazole derivatives and testing their activity against resistant bacterial strains. The most potent compounds were found to inhibit bacterial growth at significantly lower concentrations than traditional antibiotics .
特性
IUPAC Name |
5-benzyl-1,3,4-oxadiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-9-12-11-8(13-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHXUDSFIIVUNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373457 | |
Record name | 5-benzyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31803-00-6 | |
Record name | 5-benzyl-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-benzyl-1,3,4-oxadiazole-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。